1H-Pyrazole, 1-(1,3-benzodioxol-5-ylcarbonyl)-3,5-dimethyl-

Vue d'ensemble

Description

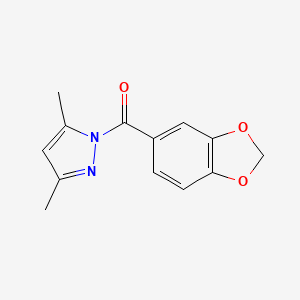

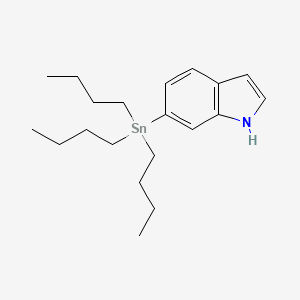

The compound “1H-Pyrazole, 1-(1,3-benzodioxol-5-ylcarbonyl)-3,5-dimethyl-” is a type of pyrazole which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . Pyrazoles are known for their wide range of biological and pharmacological activities .

Synthesis Analysis

While specific synthesis methods for “1H-Pyrazole, 1-(1,3-benzodioxol-5-ylcarbonyl)-3,5-dimethyl-” were not found, there are general methods for synthesizing pyrazoles. For instance, one study reports the synthesis of pyrazoles derived from chalcones as potential anticancer agents . Another study describes the synthesis of 1-benzo [1,3]dioxol-5-yl-indoles bearing various fused heteroaryl moieties at the 3-position .Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring attached to a 1,3-benzodioxol-5-ylcarbonyl group . The molecular formula is C10H8N2O2 .Physical And Chemical Properties Analysis

The molecular weight of “1H-Pyrazole, 1-(1,3-benzodioxol-5-ylcarbonyl)-3,5-dimethyl-” is 188.18 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 .Applications De Recherche Scientifique

- Notably, compounds 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 exhibited promising anticancer activity, with IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 cells. Mechanistic studies revealed cell cycle arrest and apoptosis induction in CCRF-CEM cells .

- Derived from a pyrazole backbone, 11C-labelled derivatives of this compound are actively being developed for PET imaging of α-synuclein aggregates. These aggregates play a crucial role in neurodegenerative diseases like Parkinson’s disease .

Anticancer Activity

PET Imaging of α-Synuclein Aggregates

Mécanisme D'action

Target of Action

The compound “1H-Pyrazole, 1-(1,3-benzodioxol-5-ylcarbonyl)-3,5-dimethyl-” is also known as Emrusolmin or Anle138b . Its primary targets are the proteins Tau and alpha-synuclein . These proteins play crucial roles in neurodegenerative diseases. Tau is involved in the stabilization of microtubules in neurons, while alpha-synuclein is implicated in the regulation of dopamine release and transport .

Mode of Action

Emrusolmin acts as a general inhibitor of protein aggregation . It was identified in a high-throughput screen for small-molecule inhibitors of alpha-synuclein and prion protein oligomerization . The compound has been shown to suppress oligomer formation in vitro and in vivo . It inhibits pathogenic protein accumulation and neurodegeneration .

Biochemical Pathways

Emrusolmin affects the biochemical pathways involving Tau and alpha-synuclein proteins. By inhibiting the aggregation of these proteins, it can potentially prevent the progression of neurodegenerative diseases like Parkinson’s Disease and Multiple System Atrophy . The compound has been shown to reduce protein deposition in the brain, improve dopamine neuron function, and improve movement in alpha-synuclein transgenic mouse models of Parkinson’s Disease .

Pharmacokinetics

It is known that the compound is orally bioavailable and can penetrate the brain , which is crucial for its role in treating neurodegenerative diseases.

Result of Action

The molecular and cellular effects of Emrusolmin’s action include the inhibition of pathogenic protein accumulation, reduction of neurodegeneration, and improvement of survival in mouse models of alpha-synuclein and prion disease . In alpha-synuclein transgenic mouse models of Parkinson’s Disease, Emrusolmin administration reduced protein deposition in the brain and improved dopamine neuron function and movement .

Orientations Futures

Pyrazoles, including “1H-Pyrazole, 1-(1,3-benzodioxol-5-ylcarbonyl)-3,5-dimethyl-”, are subjects of ongoing research due to their wide range of biological and pharmacological activities. For instance, one study is developing 11C-labelled derivatives of a pyrazole compound for PET imaging of α-synuclein aggregates .

Propriétés

IUPAC Name |

1,3-benzodioxol-5-yl-(3,5-dimethylpyrazol-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c1-8-5-9(2)15(14-8)13(16)10-3-4-11-12(6-10)18-7-17-11/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXCICYVXWKMZOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(=O)C2=CC3=C(C=C2)OCO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80148419 | |

| Record name | 1H-Pyrazole, 1-(1,3-benzodioxol-5-ylcarbonyl)-3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80148419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrazole, 1-(1,3-benzodioxol-5-ylcarbonyl)-3,5-dimethyl- | |

CAS RN |

108132-58-7 | |

| Record name | 1H-Pyrazole, 1-(1,3-benzodioxol-5-ylcarbonyl)-3,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108132587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrazole, 1-(1,3-benzodioxol-5-ylcarbonyl)-3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80148419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-ethynylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B3032041.png)

![1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B3032046.png)

![2-Pentanone, 4-[(4-nitrophenyl)imino]-](/img/structure/B3032047.png)